molecular formula C16H21NO2 B12642632 Morphinan-3-ol, 17-oxide, (-)- CAS No. 63868-06-4

Morphinan-3-ol, 17-oxide, (-)-

Cat. No.: B12642632
CAS No.: 63868-06-4
M. Wt: 259.34 g/mol
InChI Key: PYSLAXNKITVDGO-NUEKZKHPSA-N
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Description

Chemical Identity: Morphinan-3-ol, 17-oxide, (-)-, also known as morphine N-oxide or morphine oxide, is a semi-synthetic derivative of morphine. Its systematic IUPAC name is (17S)-7,8-didehydro-4,5α-epoxy-17-methylmorphinan-3,6α-diol 17-oxide (C₁₇H₁₉NO₄, MW 301.34 g/mol) . It is characterized by a 17-oxide group replacing the methyl group at position 17 of the morphinan backbone, along with hydroxyl groups at positions 3 and 6 and an epoxide bridge between positions 4 and 3.

Regulatory Status:
Classified as an opiate, it is regulated by the US FDA as an impurity in morphine preparations (e.g., morphine hydrochloride and sulfate) under the designation "Morphine Related Compound A" . The European Medicines Agency schedules it under XEVMPD Index SUB03332MIG .

Related compounds like cyclorphan (17-cyclopropylmethyl) and butorphan (17-cyclobutylmethyl) are synthesized via trifluoromethanesulfonate intermediates .

Properties

CAS No.

63868-06-4

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

(1R,9R,10R)-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C16H21NO2/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,14(11)10-12)7-8-17(15)19/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1

InChI Key

PYSLAXNKITVDGO-NUEKZKHPSA-N

Isomeric SMILES

C1CC[C@@]23CC[NH+]([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)[O-]

Canonical SMILES

C1CCC23CC[NH+](C(C2C1)CC4=C3C=C(C=C4)O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphinan derivatives typically involves several steps, starting with cyclohexanone intermediates. One common approach is the amination of 2-hydroxymethylenecyclohexanone, followed by reaction with malonic ester to afford hexahydroisoquinoline. This intermediate is then decarboxylated and converted to tetrahydroisoquinoline via a chloro intermediate . The final steps involve specific modifications to introduce the desired functional groups, such as the 17-oxide and 3-ol groups.

Industrial Production Methods

Industrial production of morphinan derivatives often involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Structural and Functional Analysis

  • Molecular Formula and Weight : While specific data for Morphinan-3-ol, 17-oxide are not explicitly listed, similar morphinan derivatives (e.g., levorphanol N-oxide) have molecular weights around 300–400 g/mol .

  • Stereochemical Considerations : The (-)-enantiomer’s stereochemistry is critical for bioactivity, as seen in morphine-related compounds .

Key Reaction Mechanisms

  • Oxidation Pathway :
    The tertiary amine group in morphinan derivatives undergoes oxidation to form an N-oxide. For example, levorphanol (17-methylmorphinan-3-ol) reacts with mCPBA or hydrogen peroxide to yield its N-oxide derivative .

  • Role of Solvents and Catalysts :

    • Protic vs. aprotic solvents : Protic solvents (e.g., ethanol) stabilize intermediates, while aprotic solvents (e.g., methylene chloride) enhance reaction rates .

    • Acidic conditions : Acidic environments (e.g., formic acid) facilitate protonation of the amine, increasing its susceptibility to oxidation .

Analytical and Purification Data

Parameter Detail
Melting Point Example: 175°C (frothing) for nalbuphine N-oxide .
Chromatographic Purity High-performance liquid chromatography (HPLC) achieves >99.7% purity .
Spectral Data 1H-NMR : δ12.95 (s, 1H, 14-OH), δ9.45 (s, 1H, 3-OH) for related compounds .
Mass Spectrometry HRMS : Accurate mass matches molecular formula (e.g., C₁₇H₂₁NO₅) .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other morphinan derivatives.

    Biology: Investigated for its interactions with opioid receptors and potential effects on cellular signaling pathways.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

The mechanism of action of morphinan-3-ol, 17-oxide, (-)- involves its interaction with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the activation of G protein-coupled signaling pathways, resulting in analgesic effects. The compound’s structure allows it to bind selectively to these receptors, modulating pain perception and providing relief from severe pain .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Compound Name Substituents (Position 17) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Properties References
Morphinan-3-ol, 17-oxide Oxide C₁₇H₁₉NO₄ 301.34 Opioid impurity; weak agonist/antagonist activity inferred from structural similarity
Levallorphan Allyl (CH₂CH=CH₂) C₁₉H₂₅NO 283.41 Mixed opioid agonist-antagonist; binds μ- and κ-receptors
Levorphanol Methyl (CH₃) C₁₇H₂₃NO 257.38 μ-opioid full agonist; potent analgesic
Desomorphine Methyl + 4,5-epoxide C₁₇H₂₁NO₂ 271.36 Rapid-acting μ-agonist; higher potency than morphine
Azidomorphine Methyl + 6-azido C₁₇H₂₀N₄O₃ 328.37 Agonist with reduced addiction liability in animal models
Phenomorphan Phenethyl (C₆H₅CH₂CH₂) C₂₄H₃₀BrNO 428.41 μ-agonist; prolonged duration due to lipophilic substituent
Dextromethorphan N-oxide Methyl + 3-methoxy + 17-oxide C₁₈H₂₅NO₂ 313.39 NMDA antagonist; limited opioid activity

Key Findings from Comparative Studies

Receptor Binding: Levorphanol (17-methyl) exhibits full μ-opioid agonism, whereas Levallorphan (17-allyl) acts as a partial agonist/antagonist due to steric hindrance from the allyl group . Morphine N-oxide (17-oxide) likely has attenuated receptor affinity compared to morphine, as oxidation reduces lipophilicity and membrane permeability .

Phenomorphan (17-phenethyl) demonstrates higher acute toxicity (LD₅₀ 50 mg/kg IV in mice) compared to morphine derivatives with smaller 17-substituents .

Metabolic Stability: Desomorphine (17-methyl + 4,5-epoxide) is metabolically unstable, contributing to its short duration of action and rapid onset . Dextromethorphan N-oxide (17-oxide + 3-methoxy) is a metabolite of dextromethorphan, with negligible opioid effects but notable NMDA antagonism .

Clinical and Regulatory Implications

  • Morphine N-oxide is primarily monitored as a degradation product in morphine formulations rather than a therapeutic agent .
  • Levallorphan and Levorphanol are used clinically for opioid reversal and pain management, respectively, highlighting the importance of 17-substituents in determining therapeutic utility .

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